

Eserethole: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eserethol*

Cat. No.: B1353508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

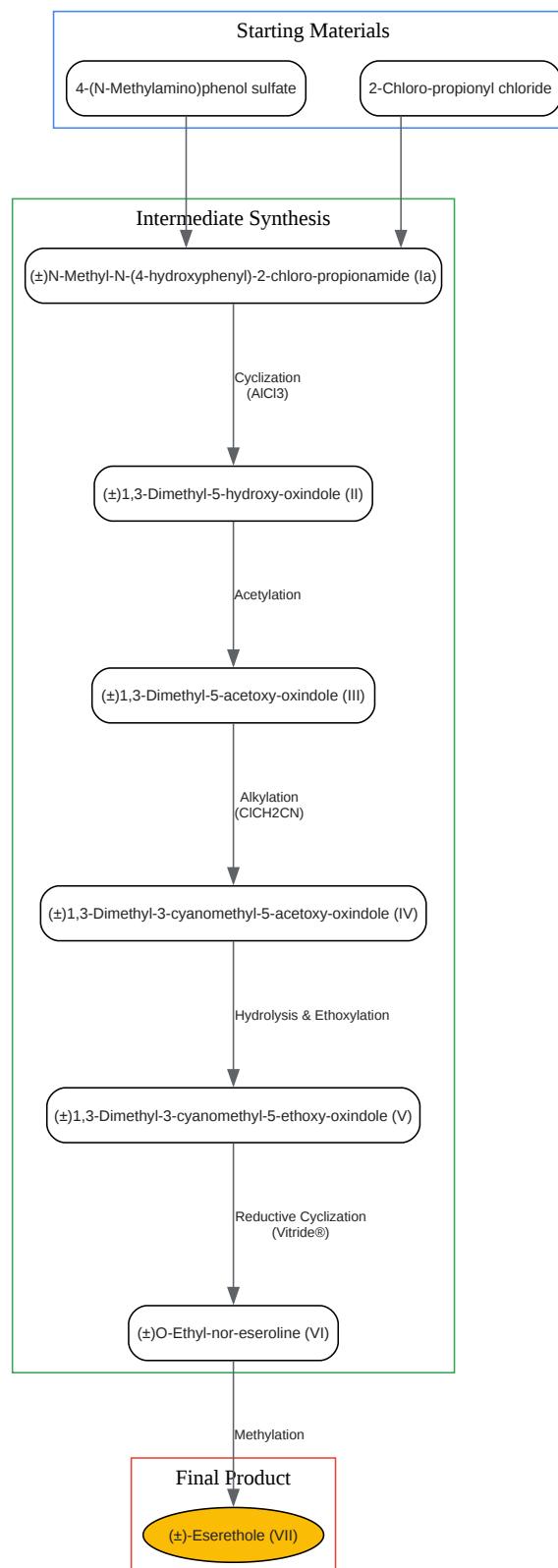
Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.^[1] Historically significant as a crucial intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, **Eserethole** continues to be a molecule of interest in medicinal chemistry.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reported pharmacological activities, with a focus on presenting data in a structured and experimentally detailed manner.

Chemical Structure and Identification

Eserethole, systematically named (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole, possesses a rigid tricyclic core. Its chemical identity is well-established through various analytical techniques.^{[1][3]}

Identifier	Value	Source
IUPAC Name	(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole	[3]
CAS Number	469-23-8	[3]
Chemical Formula	C ₁₅ H ₂₂ N ₂ O	[1]
Molecular Weight	246.35 g/mol	[2]
Canonical SMILES	CCOC1=CC2=C(C=C1)N([C@H]3[C@]2(CCN3C)C)C	[2]
InChI Key	KQWOEHQIZVGMMT-CABCVRRESA-N	[2]

Physicochemical Properties


Eserethole is described as a red to dark red semi-solid.[1] Its physicochemical properties are crucial for its handling, formulation, and potential biological activity.

Property	Value	Experimental Conditions/Notes	Source
Appearance	Red to dark red semi-solid	-	[1]
Melting Point	36-38 °C	Racemic (±)-Eserethole	[3]
Boiling Point	Not available	-	
Solubility	Sparingly soluble in chloroform, slightly soluble in ethanol	Qualitative data	[1]
pKa	Not available	-	
LogP	1.5	Computed value	[4]

Note: Specific quantitative data for melting point of the pure enantiomer, boiling point, and pKa are not readily available in the reviewed literature. The provided LogP is a computed value and should be considered as an estimate.

Synthesis of Eserethole

The synthesis of **Eserethole** has been a subject of interest for decades, with the work of Percy Julian and Josef Pikl being a landmark in organic chemistry. A detailed industrial process for the preparation of racemic (\pm) -**Eserethole** is outlined in U.S. Patent 5,519,144A. The overall synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for (±)-**Eserethole** as described in US Patent 5,519,144A.

Experimental Protocol for the Synthesis of (\pm)-Eserethole

The following is a summarized protocol based on the process described in U.S. Patent 5,519,144A. For complete details, the original patent should be consulted.

Step 1: Synthesis of (\pm)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia)

- 4-(N-methylamino)phenol sulfate and sodium acetate are dissolved in a water-toluene mixture under a nitrogen atmosphere.
- 2-chloro-propionyl chloride is added dropwise at a controlled temperature.
- After reaction completion, the organic phase is separated, neutralized, washed, dried, and concentrated.
- The product (Ia) is crystallized from toluene.

Step 2: Synthesis of (\pm)1,3-Dimethyl-5-hydroxy-oxindole (II)

- A solution of (Ia) in chlorobenzene is added to a heated mixture of anhydrous aluminum chloride in chlorobenzene.
- The mixture is refluxed, then cooled and poured into an ice-water mixture.
- The resulting solid is filtered, triturated with ethyl acetate, filtered, and dried to yield (II).

Step 3: Synthesis of (\pm)1,3-Dimethyl-5-acetoxy-oxindole (III)

- Compound (II) is suspended in glacial acetic acid and acetic anhydride.
- Concentrated sulfuric acid is added, and the mixture is heated.
- The solution is poured into an ice-water mixture, and the precipitated solid is filtered and dried to give (III).

Step 4: Synthesis of (\pm)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV)

- Compound (III), chloroacetonitrile, and tetrabutylammonium bromide are dissolved in dimethylformamide.
- Powdered anhydrous potassium carbonate is added portionwise at a controlled temperature.
- After stirring overnight, the mixture is poured into water and extracted with toluene.
- The organic extract is washed, dried, and evaporated to yield (IV).

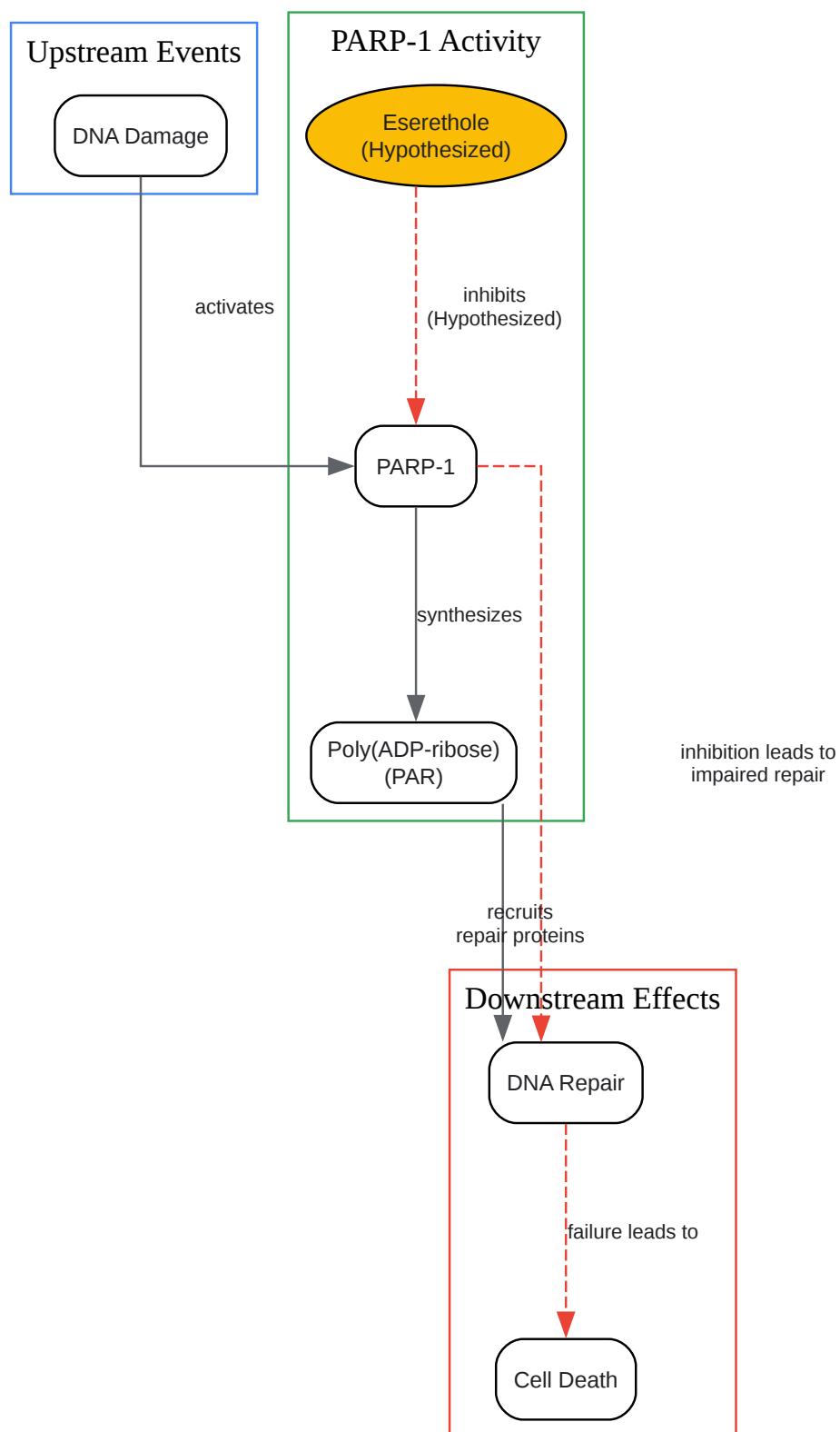
Step 5: Synthesis of (\pm)-1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

- Compound (IV) is dissolved in isopropanol and heated.
- A solution of sodium hydroxide is added, followed by the slow addition of diethyl sulfate, maintaining an alkaline pH.
- The mixture is stirred overnight, then poured into an ice-water mixture.
- The solid product (V) is filtered, washed, and dried.

Step 6: Synthesis of (\pm)-O-Ethyl-nor-eseroline (VI)

- Compound (V) is added portionwise to a solution of sodium bis-(2-methoxy-ethoxy)aluminum hydride (Vitride®) in anhydrous toluene under a nitrogen atmosphere at a controlled temperature.
- The resulting solution is stirred and then heated.
- After cooling, the reaction is quenched with a water-toluene mixture.
- The organic phase is separated, washed, dried, and evaporated to give crude (VI) as an oil.

Step 7: Synthesis of (\pm)-Eserethole (VII)


- Crude (VI), paraformaldehyde, and methanol are refluxed under a nitrogen atmosphere.
- After cooling, sodium borohydride is added portionwise.

- The solvent is removed under vacuum, and the residue is taken up in water and extracted with n-heptane.
- The organic extracts are washed, dried, and evaporated.
- The residue is dissolved in acetone, and d,l-tartaric acid is added to precipitate the tartrate salt.
- The free base, **(±)-Eserethole**, is liberated by treatment with sodium hydroxide and extraction with n-heptane.

Pharmacological Activity

Eserethole is primarily known as a synthetic precursor to physostigmine and other alkaloids with acetylcholinesterase-inhibiting properties.^[1] Some commercial sources have claimed that **Eserethole** exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.^[2] This activity could potentially lead to the activation of cell death pathways in cancer cells.^[2] However, at the time of this writing, a comprehensive review of the primary scientific literature did not yield peer-reviewed studies that experimentally validate the PARP-1 inhibitory activity of **Eserethole** or elucidate its mechanism of action and effects on intracellular signaling pathways.

The following diagram illustrates the theoretical signaling pathway that could be affected if **Eserethole** were a PARP-1 inhibitor.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action of **Eserethole** as a PARP-1 inhibitor.

Experimental Protocols for Pharmacological Assays

Given the lack of specific primary literature on the pharmacological evaluation of **Eserethole**, this section provides a general overview of standard experimental protocols that would be used to assess its potential PARP-1 inhibitory activity.

PARP-1 Inhibition Assay (General Protocol)

A common method to assess PARP-1 inhibition is a biochemical assay that measures the incorporation of a labeled NAD⁺ substrate into an auto-PARYlating PARP-1 enzyme.

- Reagents and Materials:

- Recombinant human PARP-1 enzyme.
- Activated DNA (e.g., nicked DNA).
- Biotinylated NAD⁺.
- Streptavidin-coated plates.
- HRP-conjugated anti-PAR antibody.
- HRP substrate (e.g., TMB).
- **Eserethole** (dissolved in a suitable solvent, e.g., DMSO).
- Assay buffer.

- Procedure:

- A solution of PARP-1 enzyme and activated DNA is pre-incubated with varying concentrations of **Eserethole** (or a vehicle control).
- The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.
- The reaction is allowed to proceed for a specific time at a controlled temperature.

- The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated PARylated products.
- The plate is washed to remove unbound reagents.
- An HRP-conjugated anti-PAR antibody is added to detect the amount of PAR polymer formed.
- After another washing step, the HRP substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
- The percentage of PARP-1 inhibition is calculated for each concentration of **Eserethole**, and an IC₅₀ value is determined.

Cell-Based PARP Inhibition Assay (General Protocol)

To assess the effect of a compound on PARP activity within a cellular context, a common method is to measure the levels of PARylation in cells treated with a DNA damaging agent.

- Cell Culture and Treatment:
 - A suitable cancer cell line is cultured to a desired confluency.
 - Cells are pre-treated with varying concentrations of **Eserethole** for a specific duration.
 - Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP-1 activation.
- Detection of PARylation:
 - Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for PAR. The fluorescence intensity is then quantified using microscopy and image analysis software.
 - Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of PARylated proteins are detected by immunoblotting with an anti-PAR antibody.

Conclusion

Eserethole is a well-characterized organic molecule with a rich history in synthetic chemistry. While its role as a key intermediate in the synthesis of important alkaloids is firmly established, its own pharmacological properties are less well-defined in the peer-reviewed scientific literature. The claim of PARP-1 inhibitory activity is intriguing and warrants further investigation through rigorous biochemical and cell-based assays to validate this potential therapeutic application and to elucidate the downstream signaling consequences. This guide provides a foundational understanding of **Eserethole**'s chemical nature and a roadmap for its further pharmacological exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eserethole - Wikipedia [en.wikipedia.org]
- 2. Buy Eserethol | 469-23-8 [smolecule.com]
- 3. Eserethol | C15H22N2O | CID 10879418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- To cite this document: BenchChem. [Eserethole: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353508#eserethol-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com